6-(Trifluoromethyl)oxane-3-carbaldehyde
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Overview
Description
6-(Trifluoromethyl)oxane-3-carbaldehyde is a chemical compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which also contains an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable oxane precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods: On an industrial scale, the production of 6-(Trifluoromethyl)oxane-3-carbaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Formation of 6-(Trifluoromethyl)oxane-3-carboxylic acid.
Reduction: Formation of 6-(Trifluoromethyl)oxane-3-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)oxane-3-carbaldehyde exerts its effects depends on the specific reactions it undergoes. The trifluoromethyl group is known to influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The aldehyde group can participate in various nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyran-3-carbaldehyde: Similar structure but with a pyran ring instead of an oxane ring.
6-(Trifluoromethyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring.
Uniqueness: 6-(Trifluoromethyl)oxane-3-carbaldehyde is unique due to the presence of the oxane ring, which imparts different steric and electronic properties compared to similar compounds with pyran or tetrahydrofuran rings. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
6-(trifluoromethyl)oxane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h3,5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJSCHDVLXLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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